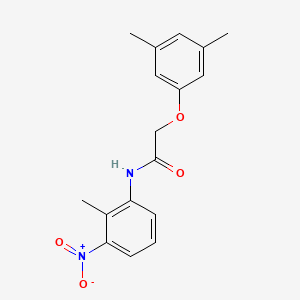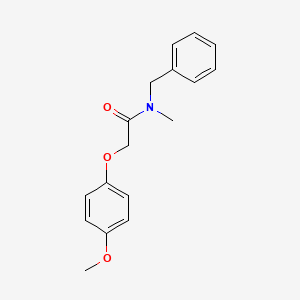![molecular formula C17H23NO3 B5837914 5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5837914.png)
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, also known as BEO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BEO belongs to the class of spirooxindole compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and transcription factors that are involved in cell proliferation and survival. It also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to modulate the expression of various genes that are involved in inflammation and neuroprotection.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In animal studies, this compound has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its relatively simple synthesis method. This compound can be synthesized from commercially available starting materials using standard laboratory techniques. Another advantage is its diverse biological activities, which make it a potential candidate for various scientific research applications. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One direction is to further explore its potential applications in cancer therapy. Studies could focus on optimizing the synthesis of this compound and evaluating its efficacy and safety in preclinical and clinical trials. Another direction is to investigate its potential applications in the treatment of other diseases, such as inflammatory and neurodegenerative diseases. Finally, studies could focus on elucidating the mechanism of action of this compound and identifying its molecular targets.
Métodos De Síntesis
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of an indole derivative with a cyclic ketone in the presence of a Lewis acid catalyst, followed by a spirocyclization reaction to form the spirooxindole core. The final step involves the introduction of a butyl and ethyl group to the spirooxindole core through a Grignard reaction.
Aplicaciones Científicas De Investigación
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which could be useful in the treatment of various inflammatory and neurodegenerative diseases.
Propiedades
IUPAC Name |
5'-butyl-1'-ethylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-3-5-7-13-8-9-15-14(12-13)17(16(19)18(15)4-2)20-10-6-11-21-17/h8-9,12H,3-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFYVBIKRYYOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
![3-nitro-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5837854.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5837878.png)
![N-({[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)propanamide](/img/structure/B5837884.png)




![2-(2-ethylphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5837924.png)
